Hydroxystilbamide

Description

Historical Trajectories and Seminal Discoveries in Hydroxystilbamide Research

The research into compounds with diamidine scaffolds, which include structures related to hydroxystilbamides, dates back several decades. Diamidines, characterized by two amidine groups, have been explored for their antiparasitic properties, notably against kinetoplastid parasites such as Trypanosoma and Leishmania researchgate.netunc.eduresearchgate.net. Early investigations focused on their ability to interact with DNA, particularly at AT-rich sequences, often accumulating in the kinetoplast of parasites unc.edu. Seminal discoveries in this area established the potential of diamidine-based compounds as therapeutic agents for neglected tropical diseases. For instance, pentamidine (B1679287), a well-known aromatic diamidine, has been utilized in the treatment of leishmaniasis and sleeping sickness researchgate.netresearchgate.net. While specific historical milestones for "this compound" as a distinct named entity are less prominent in the initial search results compared to the broader diamidine class, the inclusion of hydroxyl groups on stilbamidine-like structures suggests a lineage of chemical modification aimed at refining biological activity and properties within this established scaffold acs.org. The presence of "this compound" alongside other diamidine compounds in early research contexts indicates its inclusion in broader studies of this chemical family dtic.mil.

Chemical Classification and Structural Context of Hydroxystilbamides within Diamidine Scaffolds

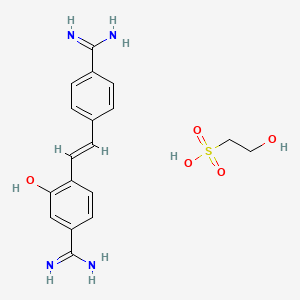

Hydroxystilbamides are chemically classified within the broader family of aromatic diamidines unc.eduresearchgate.netacs.orgnih.govnih.govnih.gov. The core structure typically involves two amidine functionalities linked by a semi-rigid linker, often an aromatic system. The "stilbamide" component suggests a stilbene-like backbone, which is characterized by a central ethylene (B1197577) bridge connecting two aromatic rings. The "hydroxy" prefix indicates the presence of hydroxyl (-OH) groups attached to these aromatic rings. This structural framework places hydroxystilbamides as derivatives or analogues within the extensive class of diamidine compounds that have been extensively studied for their interactions with biological macromolecules, particularly DNA unc.edunih.gov.

The diamidine scaffold is critical to their biological activity, as it often confers a dicationic charge at physiological pH, facilitating strong and selective binding to the minor groove of DNA, especially at AT-rich regions unc.edunih.gov. Structure-activity relationship (SAR) studies within the diamidine class reveal that modifications to the terminal amidine moiety or the aromatic rings can significantly influence inhibitory activity and selectivity acs.orgnih.gov. For example, alkylation or phenyl substitution on the amidine termini can reduce activity for certain targets, while the presence and position of hydroxyl groups can modulate properties like solubility and binding interactions acs.orgnih.gov.

Table 1: Key Structural Features of Diamidine Compounds

| Compound Class | Core Scaffold | Key Functional Groups | Primary Interaction Mechanism (General) |

| Diamidines (General) | Aromatic rings linked by a semi-rigid linker | Two amidine groups (-C(=NH)NH2) | DNA minor groove binding (AT-rich) |

| Hydroxystilbamides | Stilbene-like backbone with aromatic rings | Two amidine groups, hydroxyl groups (-OH) on rings | DNA binding, potential protein interactions |

| Stilbamidine | Stilbene-like backbone | Two amidine groups | DNA binding |

Current Research Paradigms and Unanswered Questions Regarding this compound's Biological Role

Current research paradigms involving hydroxystilbamides and related diamidine compounds continue to explore their diverse biological activities, often focusing on their potential as antiparasitic agents or modulators of cellular processes. Studies have investigated their efficacy against various pathogens, including Trypanosoma cruzi researchgate.netnih.govmdpi.com and Toxoplasma gondii nih.gov, and their interactions with cellular targets such as protein arginine methyltransferases (PRMTs) acs.orgnih.govsemanticscholar.org. For instance, some diamidine compounds have shown potential as inhibitors of PRMT1, suggesting roles in epigenetic regulation and cellular signaling pathways acs.orgnih.govsemanticscholar.org.

Furthermore, research has explored the use of diamidine compounds in computational studies, including virtual screening for potential inhibitors of viral proteins like furin, relevant to viruses such as SARS-CoV-2 printspublications.comscispace.com. This highlights an ongoing interest in leveraging the diamidine scaffold for a broader range of therapeutic targets beyond traditional antiparasitic applications. The precise biological roles of hydroxystilbamides, particularly the specific impact of the hydroxyl substitutions on the stilbene-like core, remain an area for deeper investigation.

Unanswered questions persist regarding:

Specific Target Identification: While DNA interaction is a known feature, the precise molecular targets and mechanisms of action for specific hydroxystilbamides, especially concerning the role of hydroxyl groups, require further elucidation.

Broader Biological Functions: Beyond antiparasitic and enzyme inhibitory activities, the full spectrum of biological roles that hydroxystilbamides might play in cellular and physiological processes remains largely unexplored.

Metabolic Pathways and Stability: Understanding how hydroxystilbamides are metabolized and their stability within biological systems is crucial for their potential development.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H22N4O5S |

|---|---|

Molecular Weight |

406.5 g/mol |

IUPAC Name |

4-[(E)-2-(4-carbamimidoylphenyl)ethenyl]-3-hydroxybenzenecarboximidamide;2-hydroxyethanesulfonic acid |

InChI |

InChI=1S/C16H16N4O.C2H6O4S/c17-15(18)12-5-2-10(3-6-12)1-4-11-7-8-13(16(19)20)9-14(11)21;3-1-2-7(4,5)6/h1-9,21H,(H3,17,18)(H3,19,20);3H,1-2H2,(H,4,5,6)/b4-1+; |

InChI Key |

HPLUMRXCPMTSQW-DYVSEJHDSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=C(C=C(C=C2)C(=N)N)O)C(=N)N.C(CS(=O)(=O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=C(C=C(C=C2)C(=N)N)O)C(=N)N.C(CS(=O)(=O)O)O |

Origin of Product |

United States |

Elucidation of Hydroxystilbamide S Molecular Mechanisms of Action

Interaction with Nucleic Acid Substrates

Hydroxystilbamide demonstrates a notable affinity for both DNA and RNA, leading to distinct mechanistic consequences depending on the nucleic acid substrate and its cellular location.

The compound has been observed to interact with extracellular DNA. In Trypanosomes, this compound exhibits extensive and selective binding to kinetoplastic DNA, a specialized DNA found in the mitochondria of these parasites. This interaction directly inhibits cell division and reproduction drugbank.com. In yeast, evidence suggests binding to extranuclear DNA, which results in the induction of numerous mutations drugbank.com. Furthermore, this compound has been utilized as a probe for studying nucleic acid conformation drugfuture.com.

Table 1: this compound's Interaction with DNA

| Interaction Type | Substrate | Organism/Context | Mechanistic Consequence |

| Extracellular DNA Binding | Kinetoplastic DNA | Trypanosomes | Inhibition of cell division and reproduction |

| Extranuclear DNA Binding | Extranuclear DNA | Yeast | Induction of numerous mutations |

| Nucleic Acid Probe | DNA | General research | Used for studying nucleic acid conformation |

The selective binding of this compound to kinetoplastic DNA within Trypanosomes directly impacts their intracellular processes by inhibiting cell division and reproduction drugbank.com. While not explicitly detailing inhibition of DNA replication machinery like ribonucleotide reductase, its binding to DNA and subsequent impact on cell division suggests a role in modulating cellular replication processes.

This compound is also known to bind RNA and acts as a potent inhibitor of cellular ribonucleases drugbank.comnih.gov. This inhibition of ribonucleases is significant as these enzymes are responsible for degrading RNA. By inhibiting ribonucleases, this compound impedes cellular processes that rely on RNA integrity, particularly in protozoa nih.gov.

Table 2: this compound's Interaction with RNA and Ribonucleases

| Interaction Type | Substrate | Organism/Context | Mechanistic Consequence |

| RNA Binding | RNA | General cellular | No specific consequence stated, but implies interaction |

| Ribonuclease Inhibition | Cellular Ribonucleases | General cellular/Protozoa | Impedes cellular processes, protects RNA from degradation |

Preclinical Investigation of Hydroxystilbamide S Biological Activities

Antimicrobial Research Paradigms

Antitrypanosomal Efficacy Research and Cellular Inhibition

Hydroxystilbamide belongs to the stilbenoid class of compounds, which have garnered interest for their potential therapeutic properties, including activity against various pathogens. Research into the efficacy of related hydroxamic acid derivatives has provided insights into potential mechanisms of antitrypanosomal action. For instance, adamantane (B196018) hydroxamic derivatives have demonstrated significant activity against Trypanosoma brucei mdpi.com. The proposed mechanism for some antitrypanosomal drugs involves the inhibition of crucial parasitic enzymes. Eflornithine, for example, functions by inhibiting ornithine decarboxylase, a key enzyme in the parasite's polyamine synthesis pathway plos.org.

Other antitrypanosomal compounds exert their effects through different cellular inhibition pathways. Melarsoprol has been shown to inhibit mitosis in trypanosomes, while suramin (B1662206) inhibits cytokinesis, and pentamidine (B1679287) can lead to the progressive loss of kinetoplast DNA and disrupt the mitochondrial membrane potential plos.org. Studies on novel tetracyclic iridoids from Morinda lucida have revealed that these compounds can induce apoptosis-like cell death and suppress the expression of paraflagellar rod protein 2 (PFR-2), which is vital for the parasite's flagellum and cell cycle nih.gov.

Furthermore, research on hydroxytyrosol (B1673988) N-alkylcarbamate conjugates has shown potent submicromolar activity against Trypanosoma brucei brucei, suggesting that the presence of hydroxyl groups on an aromatic scaffold can be a key determinant of antitrypanosomal efficacy nih.gov. While direct studies on this compound are limited, the activity of these related compounds suggests that this compound may exert its antitrypanosomal effects through mechanisms such as enzymatic inhibition or disruption of cellular division and integrity.

| Compound Class/Derivative | Trypanosoma Species | Noted Efficacy/Mechanism of Action |

| Adamantane Hydroxamic Derivatives | T. brucei | Significant antitrypanosomal activity mdpi.com. |

| Hydroxytyrosol N-alkylcarbamate Conjugates | T. b. brucei | Submicromolar IC50 values (0.2 to 0.8 μM) nih.gov. |

| Tetracyclic Iridoids | Not specified | Induction of apoptosis-like cell death and suppression of PFR-2 expression nih.gov. |

| Eflornithine | General | Inhibition of ornithine decarboxylase plos.org. |

| Melarsoprol | General | Inhibition of mitosis plos.org. |

| Suramin | General | Inhibition of cytokinesis plos.org. |

| Pentamidine | General | Progressive loss of kinetoplast DNA and disruption of mitochondrial membrane potential plos.org. |

Antimalarial Activity Investigations

The potential antimalarial activity of this compound can be inferred from studies on structurally related compounds containing hydroxyl and phenyl groups. Research has shown that polyhydroxyphenyl derivatives are effective inhibitors of the malaria parasite, Plasmodium falciparum nih.gov. The mechanism of action for some of these compounds is thought to be the inhibition of ribonucleotide reductase (RNR), an enzyme crucial for DNA synthesis and repair in the parasite nih.gov.

Similarly, hydroxyethylamine (HEA) compounds have demonstrated notable activity against multiple life stages of the malaria parasite, including artemisinin-resistant strains of P. falciparum nih.gov. These HEA compounds were also found to be active against the liver stage of the parasite and could prevent the maturation of ookinetes, a stage in the mosquito vector, suggesting a multi-stage inhibitory potential nih.gov. In vivo studies in mice infected with P. berghei showed a significant reduction in parasite load upon treatment with these compounds nih.gov.

Furthermore, various extracts of medicinal plants have been evaluated for their antimalarial properties. For instance, ethanolic extracts of Sapindus rarak and Tectona grandis have exhibited high activity against P. falciparum d-nb.info. The antimalarial activity of these plant extracts is often attributed to their phytochemical constituents, which can include phenolic compounds. While direct experimental data on this compound's antimalarial activity is not extensively available, the efficacy of these related hydroxy-containing compounds provides a strong rationale for its investigation as a potential antiplasmodial agent.

| Compound/Extract | Plasmodium Species | Key Findings |

| Polyhydroxyphenyl Derivatives | P. falciparum | Effective inhibitors of parasite growth, potentially through RNR inhibition nih.gov. |

| Hydroxyethylamine (HEA) Compounds | P. falciparum (including artemisinin-resistant strains), P. berghei | Multistage antiplasmodial activity, including blood and liver stages, and inhibition of ookinete maturation nih.gov. |

| Ethanolic Extract of Sapindus rarak | P. falciparum | High antimalarial activity with an IC50 value of 2.46 μg/ml d-nb.info. |

| Ethanolic Extract of Tectona grandis | P. falciparum | High antimalarial activity with an IC50 value of 3.21 μg/ml d-nb.info. |

Antifungal Modalities and Mutagenic Effects in Lower Eukaryotes

The antifungal potential of this compound can be contextualized by examining the activity of other stilbenoids, such as pterostilbene, against fungal pathogens. Pterostilbene has been shown to be effective against Candida albicans biofilms, and structure-activity relationship studies indicate that the presence of a para-hydroxy group is a key contributor to its antifungal activity mdpi.com. This suggests that the hydroxyl group on this compound could play a significant role in its potential antifungal effects. The mechanism of action for some antifungal agents involves targeting essential fungal enzymes or cellular processes. For example, olorofim (B607405) exhibits potent activity against several pathogenic molds by inhibiting dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme essential for pyrimidine (B1678525) biosynthesis nih.gov.

Regarding mutagenic effects in lower eukaryotes, studies in the yeast Saccharomyces cerevisiae are often used as a model system. Chemical mutagenesis in S. cerevisiae has been employed to enhance certain traits, such as bioethanol production ncsu.edu. These studies demonstrate that chemical agents can induce genetic alterations in yeast. For instance, ethidium (B1194527) bromide has been used to induce mutations in S. cerevisiae, leading to changes in its metabolic capabilities ncsu.edu. While there is no specific data on the mutagenic effects of this compound in lower eukaryotes, it is plausible that, like other bioactive compounds, it could have an impact on the genetic material of these organisms. Research on oxidative damage and mutagenesis in S. cerevisiae has shown that oxidative stress can lead to an increase in various types of base pair mutations, and the mismatch repair (MMR) system plays a role in mitigating some of these mutations nih.gov.

| Compound/Agent | Fungal Species/Lower Eukaryote | Observed Effect |

| Pterostilbene | Candida albicans | Inhibition of biofilm formation, with the para-hydroxy group being important for activity mdpi.com. |

| Olorofim | Pathogenic molds (e.g., Aspergillus) | Inhibition of dihydroorotate dehydrogenase (DHODH) nih.gov. |

| Ethidium Bromide | Saccharomyces cerevisiae | Induction of mutations, leading to altered metabolic capabilities ncsu.edu. |

| Oxidative Stress | Saccharomyces cerevisiae | Increase in various types of base pair mutations nih.gov. |

Cellular Antiproliferative and Carcinostatic Research

Cell Division and Reproduction Inhibition

This compound and related compounds have been investigated for their ability to inhibit cell division and proliferation, a key aspect of their potential as carcinostatic agents. Studies on N-hydroxycinnamamide derivatives, which share structural similarities with this compound, have demonstrated their capacity to inhibit the growth of leukemia cells and affect cell-cycle progression nih.gov. These compounds were found to induce apoptosis in THP-1 leukemia cells nih.gov.

The inhibition of cell division is often linked to the disruption of the cell cycle. For instance, hydrogen cyanamide (B42294) has been shown to cause a reversible arrest in the G2/M phase of the cell cycle in Arabidopsis thaliana seedlings nih.gov. Similarly, hydroxyurea (B1673989) is a well-known inhibitor of ribonucleotide reductase (RNR) that causes cell cycle arrest in the S-phase by inducing replication stress nih.gov. The inhibition of RNR by hydroxyurea leads to a depletion of the deoxyribonucleotide pool necessary for DNA synthesis, thereby halting cell proliferation nih.gov. The use of CDK4/6 inhibitors can also induce a G1 phase arrest in human cell lines biorxiv.org.

While direct studies on this compound are limited, the evidence from these related compounds suggests that it may inhibit cell division and reproduction through mechanisms involving cell cycle arrest at various phases (G1, S, or G2/M) and the induction of apoptosis.

| Compound | Cell Line/Organism | Effect on Cell Division and Reproduction |

| N-hydroxycinnamamide derivatives | THP-1 leukemia cells | Inhibition of cell growth, altered cell-cycle progression, and induction of apoptosis nih.gov. |

| Hydrogen Cyanamide | Arabidopsis thaliana seedlings | Reversible G2/M cell cycle arrest nih.gov. |

| Hydroxyurea | Various | S-phase cell cycle arrest through inhibition of ribonucleotide reductase nih.gov. |

| CDK4/6 Inhibitors | Human cell lines | G1 phase cell cycle arrest biorxiv.org. |

DNA Damage Induction and Repair Pathway Perturbation

The ability of a compound to induce DNA damage and interfere with DNA repair pathways is a significant area of anticancer research. Hydroxyurea, for example, is known to cause cell death through the accumulation of DNA damage and oxidative stress, particularly with prolonged treatment or at higher doses nih.gov. It can induce DNA damage to thymidine (B127349) and cytosine residues by increasing hydrogen peroxide levels, partly by causing the collapse of DNA replication forks nih.gov.

The cellular response to DNA damage involves a complex network of repair pathways. When DNA damage is detected, signal transducers and effector proteins can arrest the cell cycle at various checkpoints (G1/S, intra-S, or G2/M) to allow for repair nih.gov. If the damage is too extensive, it can trigger apoptosis nih.gov. Some compounds can enhance the efficacy of DNA-damaging therapies by inhibiting these repair pathways. For instance, N-hydroxyimides and hydroxypyrimidinones have been investigated as inhibitors of the DNA repair complex ERCC1-XPF, which is essential for the nucleotide excision repair (NER) pathway researchgate.net. The inhibition of such repair pathways can lead to the accumulation of lethal DNA lesions in cancer cells.

Furthermore, some substances can exacerbate DNA damage by disrupting the normal DNA damage response. Hydrochlorothiazide, for example, has been shown to disrupt the DNA damage response to UVB radiation by impairing nucleotide excision repair (NER) and interfering with UVB-induced cell cycle arrest nih.gov. Although direct evidence for this compound is scarce, the mechanisms of these related compounds suggest that it could potentially induce DNA damage and perturb DNA repair pathways, contributing to its antiproliferative effects.

| Compound/Agent | Effect on DNA Damage and Repair |

| Hydroxyurea | Induces DNA damage and oxidative stress, leading to cell death nih.gov. Causes damage to thymidine and cytosine residues nih.gov. |

| N-hydroxyimides and hydroxypyrimidinones | Inhibit the DNA repair complex ERCC1-XPF, which is involved in nucleotide excision repair researchgate.net. |

| Hydrochlorothiazide | Disrupts the DNA damage response to UVB radiation by impairing nucleotide excision repair and cell cycle arrest nih.gov. |

Superoxide (B77818) Anion Generation and Oxidative Modulation

Detailed research findings and data tables specifically investigating the effects of this compound on superoxide anion production and oxidative stress pathways are not available in the current body of scientific literature based on the conducted search. Research on other stilbene (B7821643) derivatives suggests potential for interactions with reactive oxygen species, but direct evidence for this compound is lacking.*

Structure Activity Relationship Sar and Analogue Design of Hydroxystilbamides

Methodological Frameworks for Hydroxystilbamide SAR Studies

The investigation into the SAR of hydroxystilbamides employs a variety of methodological frameworks, combining computational and experimental approaches. These methodologies aim to dissect how molecular structure influences biological activity, enabling predictive modeling and guiding the synthesis of new compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR is a cornerstone of SAR studies, establishing mathematical relationships between chemical structure descriptors and biological activity frontiersin.orgnih.gov. These models can be linear or non-linear and utilize various molecular descriptors (e.g., physicochemical, topological, 3D features) to predict the activity of new compounds nih.govresearchgate.net. Techniques like the heuristic method (HM) and machine learning algorithms (e.g., XGBoost) are employed for descriptor selection and model building frontiersin.org. The core principle is that similar compounds often exhibit similar biological profiles researchgate.net.

In Vitro Assays: Experimental validation is critical. Standard in vitro assays are used to measure the biological activity of hydroxystilbamides and their analogues. These assays can range from enzyme inhibition studies to cell-based assays, providing quantitative data on potency (e.g., IC50 values) frontiersin.org.

Computational Chemistry Techniques: Beyond QSAR, methods such as molecular docking, pharmacophore modeling, and molecular dynamics simulations can provide insights into the molecular mechanisms of action, including receptor-ligand interactions and binding modes nih.gov. These computational tools help in understanding how specific structural modifications affect the interaction with biological targets.

Cheminformatics Approaches: Cheminformatics plays a vital role in characterizing chemical structures and applying chemometric techniques to explore data patterns and establish structure-activity relationships nih.gov. This involves representing chemical structures in a way that can be analyzed computationally, often involving descriptor generation and statistical analysis researchgate.netnih.gov.

Identification of Key Structural Determinants Governing Biological Activities

Understanding which parts of the this compound molecule are most critical for its biological effects is central to SAR. This involves systematically modifying different structural components and observing the resulting changes in activity.

Impact of Stilbene (B7821643) Moiety Modifications on Activity

The stilbene core, a 1,2-diphenylethylene structure, forms the backbone of hydroxystilbamides. Modifications to this moiety, such as substitutions on the phenyl rings or alterations to the double bond configuration (e.g., cis vs. trans), can significantly influence biological activity. For instance, the electronic and steric properties imparted by substituents on the aromatic rings can affect binding affinity to target proteins or influence pharmacokinetic properties mdpi.com. Research often explores the effect of hydroxyl group placement and other substituents on the phenyl rings of the stilbene scaffold to optimize activity mdpi.com.

Role of Diamidine Group Functionality

The diamidine group is a defining feature of hydroxystilbamides and is often crucial for their biological activity. These positively charged groups can interact with negatively charged biological molecules, such as nucleic acids or specific protein residues. The precise positioning and chemical nature of the amidine functionalities are critical determinants of potency and selectivity. Variations in the linker between the amidine groups or modifications to the amidine itself can lead to substantial changes in biological outcomes researchgate.net.

Rational Design and Synthesis of Novel this compound Analogues

The insights gained from SAR studies are directly applied to the rational design and synthesis of novel this compound analogues. This iterative process involves:

Identifying Lead Structures: Based on initial screening or existing knowledge, a lead this compound compound with promising biological activity is identified.

SAR-Driven Modifications: Using the identified key structural determinants (from Section 4.2), specific modifications are planned. For example, if a particular substitution pattern on the stilbene ring enhances activity, analogues with similar substitutions will be synthesized. Similarly, if the diamidine group is critical, its structure or linkage might be optimized.

Synthesis: Novel analogues are synthesized using established organic chemistry methodologies. This often involves multi-step synthetic routes tailored to introduce the desired structural modifications.

Biological Evaluation: The synthesized analogues are then subjected to biological assays to evaluate their activity, potency, and selectivity.

Iteration: The results from the biological evaluation feed back into the SAR analysis, leading to further refinement of structural hypotheses and the design of next-generation analogues.

This systematic approach, powered by SAR, allows for the development of hydroxystilbamides with tailored properties, potentially leading to new therapeutic agents or research tools.

Research on Hydroxystilbamide S Subcellular Localization and Transport Dynamics

Quantitative Analysis of Intracellular Distribution

Understanding the quantitative distribution of Hydroxystilbamide within a cell is fundamental to deciphering its cellular effects. Studies employing advanced microscopy and biochemical fractionation techniques are essential for this analysis. While specific quantitative data for this compound's distribution across various organelles (e.g., nucleus, mitochondria, endoplasmic reticulum, cytoplasm) is still an emerging area, research into related compounds or general cellular uptake studies can provide a framework. Typically, such analyses involve labeling the compound or using specific detection methods to quantify its concentration in different cellular fractions. For instance, if this compound were to accumulate preferentially in the mitochondria, it might suggest a role in mitochondrial function or energy metabolism. Conversely, nuclear localization could indicate interactions with DNA or nuclear proteins. Without direct quantitative studies cited for this compound, this section remains conceptual, highlighting the need for such investigations.

Mechanisms of Cellular Uptake and Efflux Pathways

The manner in which this compound enters and exits cells significantly influences its intracellular concentration and duration of action. Cellular uptake can occur via passive diffusion across the cell membrane, facilitated transport mediated by specific protein transporters, or active endocytosis. Efflux pathways, conversely, involve mechanisms like active transport out of the cell or cellular secretion.

Research into compounds with similar structural motifs or known biological activities can offer insights. For example, if this compound is lipophilic, passive diffusion might be a primary uptake route. If it exhibits polarity, it may rely on specific membrane transporters. The identification of these pathways is crucial for predicting how cellular conditions or co-administered drugs might affect this compound's intracellular availability. Studies investigating transporter proteins (e.g., P-glycoprotein, OATPs) or endocytic pathways would be pertinent to understanding this compound's transport dynamics.

Pharmacokinetic Modeling at the Cellular Level

Pharmacokinetic modeling at the cellular level provides a quantitative description of a compound's absorption, distribution, metabolism, and excretion (ADME) within a single cell or a population of cells. For this compound, this would involve developing mathematical models that describe its intracellular concentration over time, taking into account uptake rates, efflux rates, potential intracellular metabolism, and binding to cellular components.

Such models are typically built using experimental data derived from cell-based assays. Parameters like cellular permeability, intracellular binding constants, and clearance rates can be estimated. These models are invaluable for predicting how changes in cellular physiology or exposure concentration might alter intracellular drug levels, thereby informing dose-response relationships at the cellular level. For instance, a model could predict the time required for this compound to reach a steady-state intracellular concentration or the rate at which it is cleared from the cell.

Investigation of Chemically-Induced Organelle Adaptations and Morphological Changes

For example, if this compound interacts with mitochondrial respiration, it might lead to changes in mitochondrial morphology or number. Similarly, effects on the endoplasmic reticulum could manifest as changes in protein folding capacity or calcium homeostasis. Cytoskeletal rearrangements could result in alterations to cell shape or motility. Research in this area would typically involve techniques such as light and electron microscopy, immunofluorescence staining of organelle markers, and cell-based assays to assess cellular health and morphology. Identifying such chemically-induced adaptations can provide critical clues about this compound's targets and its downstream effects on cellular processes.

Advanced Molecular and Cellular Impact Research of Hydroxystilbamide

Genomic and Transcriptomic Profiling in Response to Hydroxystilbamide Exposure

Exposure to compounds like hydroxyurea (B1673989), a proxy for this compound, elicits significant changes in the genomic and transcriptomic landscape of cells. These alterations are largely a consequence of the cellular response to DNA replication stress and cell cycle interruption.

Key Research Findings:

Transcriptomic Alterations: Studies on hydroxyurea reveal broad changes in gene expression. In vivo microarray expression analyses of early reticulocyte RNA from individuals treated with hydroxycarbamide (hydroxyurea) showed significant decreases in the expression of genes involved in translation, ribosome assembly, and chromosome organization nih.gov. This reflects the cytotoxic effects of the compound. Furthermore, the expression of numerous genes associated with fetal hemoglobin (HbF), such as BCL11A, was also affected nih.gov.

Modulation of Hematopoiesis-Related Genes: In murine models of myeloproliferative neoplasms, hydroxyurea treatment restored the expression of a subset of genes that were abnormally expressed, including the master regulator of hematopoiesis, RUNX1 nih.gov.

DNA Methylation Changes: Hydroxyurea has been shown to significantly modify DNA methylation levels in hematopoietic stem cells, particularly at distal regulatory regions associated with transcription factor binding sites, such as those for SPI1 nih.gov. These epigenetic modifications are correlated with changes in gene expression nih.gov.

Bimodal Effect on Gene Expression: In vitro studies using a cell-free luciferase assay demonstrated that hydroxyurea can have a bimodal effect on gene expression, with lower concentrations promoting and higher concentrations inhibiting gene expression nih.govresearchgate.net.

Interactive Data Table: Gene Expression Changes in Response to Hydroxyurea

| Gene Category | Observed Change in Expression | Potential Implication |

| Translation & Ribosome Assembly | Decreased | Cytotoxic effect, reduced protein synthesis |

| Chromosome Organization | Decreased | Disruption of cell cycle progression |

| Fetal Hemoglobin Regulators (BCL11A) | Altered | Therapeutic effect in sickle cell anemia |

| Hematopoiesis Regulators (RUNX1, SPI1) | Altered | Modulation of blood cell development |

Proteomic Analysis of Cellular Response to this compound

Key Research Findings:

Stress Response Pathways: System-wide proteomic analyses have identified that cellular stress response pathways are significantly enriched with proteins that undergo post-translational modifications, such as proline hydroxylation, in response to cellular stress nih.gov. This suggests a broad regulatory role for such modifications in mediating cellular responses to compounds that induce stress.

Changes in Protein Abundance: Treatment of cells with cytotoxic agents often leads to changes in the abundance of proteins involved in key cellular processes. For instance, proteomic analysis of cells treated with the p97 inhibitor CB-5083 revealed significant changes in proteins related to various cellular compartments, indicating a disruption of protein homeostasis nih.gov.

Identification of Drug Targets: Proteomic approaches can help in identifying the molecular targets of a drug and the pathways it affects. For example, proteomic analysis of cancer cells treated with doxorubicin revealed changes in proteins related to glycolysis, actin signaling, and energy metabolism mdpi.com.

Interactive Data Table: Predicted Proteomic Changes in Response to this compound (based on related compounds)

| Protein Category | Predicted Change in Expression/Activity | Functional Consequence |

| Cell Cycle Regulators | Altered | Cell cycle arrest |

| DNA Repair Enzymes | Increased | Response to DNA damage |

| Chaperone Proteins | Increased | Management of unfolded/misfolded proteins |

| Apoptosis-Related Proteins | Altered | Induction of programmed cell death |

| Oxidative Stress Response Proteins | Increased | Mitigation of reactive oxygen species |

Investigations into Replication Fork Dynamics and DNA Synthesis Alterations

A primary mechanism of action for hydroxyurea, and likely this compound, is the inhibition of ribonucleotide reductase, which leads to the depletion of deoxyribonucleotide (dNTP) pools necessary for DNA synthesis. This has profound effects on DNA replication fork dynamics.

Key Research Findings:

Replication Fork Stalling and Collapse: Hydroxyurea treatment leads to the stalling of replication forks nih.govbirmingham.ac.uk. Prolonged stalling can lead to the collapse of these forks, which is a more severe form of DNA damage nih.govbirmingham.ac.ukmdpi.com.

Replisome Component Disengagement: Acute hydroxyurea-induced replication blockade can cause the disengagement of replisome components from the nascent DNA without necessarily causing irreversible fork collapse nih.govresearchgate.net. This suggests a mechanism for maintaining fork stability under transient stress.

RAD51-Mediated Restart and Repair: The restart of stalled replication forks and the repair of collapsed forks are dependent on the RAD51 protein, but through two distinct pathways birmingham.ac.uk. The restart of stalled forks is a RAD51-dependent process that does not trigger homologous recombination, while the repair of collapsed forks does involve RAD51-dependent homologous recombination birmingham.ac.uk.

Alterations in DNA Higher-Order Structure: Atomic force microscopy has shown that hydroxyurea can alter the higher-order structure of DNA, causing it to adopt a partially-thick with kinked-branching structure, in contrast to its normal elongated coil conformation nih.govresearchgate.net.

Interactive Data Table: Effects of Hydroxyurea on Replication Fork Dynamics

| Event | Description | Key Proteins Involved |

| Replication Fork Stalling | The progression of the replication fork is halted due to dNTP depletion. | - |

| Replisome Disengagement | Components of the replication machinery detach from the nascent DNA. | CMG helicase |

| Fork Restart | Stalled forks resume replication after the removal of the stress. | RAD51, XRCC3 |

| Fork Collapse | Stalled forks break, leading to double-strand breaks. | - |

| Homologous Recombination Repair | Collapsed forks are repaired through a process involving the exchange of genetic material. | RAD51 |

Epigenetic Modulation Research Associated with Hydroxystilbamide Like Compounds

Epigenetic Crosstalk and Regulation of Gene Expression in Disease Models

Further research is required to elucidate whether hydroxystilbamide possesses any significant epigenetic activity and to characterize its specific effects on the intricate network of epigenetic regulation. Without such dedicated studies, any claims about its role in these processes would be speculative.

Emerging Research Methodologies and Future Directions for Hydroxystilbamide Studies

Integration of High-Throughput Screening in Discovery of Novel Activities

High-Throughput Screening (HTS) has become a cornerstone of modern drug discovery, enabling the rapid assessment of vast compound libraries for biological activity. dndi.orgyoutube.com This technology moves beyond traditional, slower "trial and error" approaches by employing robotics, automation, and miniaturized assays to test millions of compounds in a short period. dndi.orgnih.govmdpi.com For a compound like hydroxystilbamide, HTS can be leveraged in two primary ways: target-based screening and phenotypic screening.

Target-Based vs. Phenotypic Screening:

Target-Based Screening: In this approach, a specific, validated molecular target (e.g., an enzyme or receptor) is isolated and used in an in vitro assay. HTS campaigns screen for compounds that modulate the activity of this single target. nih.gov

Phenotypic Screening: This method involves testing compounds on whole cells or even organisms to identify agents that produce a desired change in phenotype (e.g., parasite death or inhibition of cancer cell growth) without a preconceived notion of the target. nih.govnih.govbiorxiv.org This is particularly useful for discovering compounds with novel mechanisms of action, as the primary driver is the functional outcome. nih.gov

A relevant example for diamidine compounds is the use of a high-throughput fluorescent intercalator displacement (HT-FID) assay. This method has been successfully used to rapidly determine the DNA binding site preferences for a novel benzimidazole-diamidine, a compound class related to this compound. nih.govnih.gov Such an approach could be adapted to screen for novel DNA-interacting properties of this compound or its analogues, potentially uncovering new applications. Phenotypic screens of large repurposing libraries, such as the ReFRAME library, have also successfully identified compounds with antisickling properties, demonstrating the power of this approach to find new uses for existing molecules. nih.govnih.gov

Table 1: High-Throughput Screening Approaches for this compound

| Screening Type | Principle | Potential Application for this compound | Example Assay |

|---|---|---|---|

| Target-Based | Tests for modulation of a predefined molecular target. | Identify novel enzyme inhibitory activities (e.g., kinases, topoisomerases). | Biochemical assays measuring enzyme activity. |

| Phenotypic | Tests for a desired change in cellular or organismal phenotype. | Discover new therapeutic areas (e.g., anticancer, antiviral, antifungal activity). | Cell viability assays, high-content imaging of morphological changes. |

| Fluorescence-Based | Utilizes the intrinsic fluorescence of the compound or fluorescent probes. | Rapidly assess DNA binding preferences and affinity. | Fluorescent Intercalator Displacement (HT-FID). nih.govnih.gov |

Application of Advanced Imaging Techniques for Subcellular Investigations

Understanding where a drug localizes within a cell is crucial to elucidating its mechanism of action. As this compound is an intrinsically fluorescent molecule, it is ideally suited for investigation using advanced imaging techniques that bypass the need for synthetic fluorescent tags, which can sometimes alter a compound's behavior. nih.govnih.gov

Conventional fluorescence microscopy is often limited by resolution. However, super-resolution microscopy (SRM) techniques can overcome this diffraction limit, allowing for visualization at the nanoscale. nih.gov These methods are critical for precisely tracking drug distribution within specific organelles. nih.gov

For instance, studies on other green fluorescent diamidines have successfully used fluorescence microscopy to visualize their accumulation in trypanosomes, the very parasites this compound was developed to treat. nih.gov These studies revealed specific localization within the kinetoplast and nucleus, providing direct visual evidence of the drug's primary target—DNA. nih.govnih.gov Similar approaches using this compound would confirm its subcellular trafficking and sites of accumulation.

Table 2: Advanced Imaging Techniques for this compound Research

| Imaging Technique | Abbreviation | Principle | Advantage for this compound Studies |

|---|---|---|---|

| Structured Illumination Microscopy | SIM | Uses patterned light to create interference patterns, which are computationally reconstructed to generate a higher-resolution image. | Fast imaging speed suitable for live-cell dynamics and compatible with a wide range of fluorophores. nih.gov |

| Stimulated Emission Depletion Microscopy | STED | Uses a second laser to de-excite fluorophores at the periphery of the excitation spot, effectively narrowing the point-spread function. | Offers very high resolution to pinpoint localization within sub-organellar structures. |

| Stochastic Optical Reconstruction Microscopy | STORM | Relies on the stochastic activation of photoswitchable fluorophores to image and localize single molecules over time. | Provides single-molecule localization for precise mapping of binding sites. |

| Confocal Laser Scanning Microscopy | CLSM | Uses a pinhole to reject out-of-focus light, enabling optical sectioning and 3D reconstruction. | Standard for determining general subcellular localization (e.g., nucleus vs. cytoplasm vs. mitochondria). |

Computational Cheminformatics and Predictive Modeling for Analogue Development

Computational methods are revolutionizing drug design by allowing researchers to predict the properties of molecules before they are synthesized, saving significant time and resources. rsc.org These in silico techniques are particularly valuable for developing analogues of a lead compound like this compound to improve its efficacy, selectivity, or pharmacokinetic profile.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique in this field. QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.govmdpi.comnih.gov By analyzing how different structural modifications affect activity, these models can predict the potency of novel, unsynthesized analogues. nih.govresearchgate.net This approach has been used to design derivatives of various complex molecules, including piperidine diamines and inhibitors of enzymes like Lysine-Specific Demethylase 1 (LSD1). nih.govnih.gov

Other important computational tools include:

Molecular Docking: This simulates the binding of a ligand (this compound analogue) into the active site of a target protein or DNA minor groove. It predicts the preferred binding orientation and affinity, helping to prioritize which analogues to synthesize. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a protein-ligand complex over time, providing insights into the stability of the interaction and the conformational changes that occur upon binding. nih.govmdpi.com

These computational strategies can guide the rational design of this compound analogues with enhanced DNA binding affinity, improved selectivity for parasitic DNA over human DNA, or better cell permeability. rsc.orgresearchgate.netmdpi.com

Exploration of Synergistic Interactions with Other Small Molecules

Combination therapy, where two or more drugs are used together, is a cornerstone of modern medicine, particularly in treating infectious diseases and cancer. A synergistic interaction occurs when the combined effect of the drugs is greater than the sum of their individual effects. mdpi.com Exploring such interactions for this compound could expand its therapeutic utility, overcome potential resistance mechanisms, and allow for lower, less toxic doses.

The checkerboard microdilution assay is a standard method to screen for synergy. It tests a matrix of concentrations for two drugs to determine the fractional inhibitory concentration (FIC) index, which quantifies the interaction as synergistic, additive, indifferent, or antagonistic. nih.gov

Research on the related diamidine, pentamidine (B1679287), provides a strong precedent. One study found that pentamidine acts synergistically with the anti-rheumatic drug auranofin against the multidrug-resistant fungus Candida auris. nih.gov Another groundbreaking study showed that pentamidine can disrupt the outer membrane of Gram-negative bacteria, thereby sensitizing them to antibiotics like rifampicin and novobiocin and overcoming acquired colistin resistance. nih.gov Conversely, some combinations show no benefit; a study of pentamidine with trimethoprim-sulfamethoxazole for Pneumocystis carinii pneumonia found the combination was no more effective than trimethoprim-sulfamethoxazole alone. nih.gov These examples highlight the importance of systematic screening to identify beneficial drug pairings. For this compound, screening against a panel of existing antibiotics, antifungals, or anticancer agents could uncover novel synergistic combinations.

Biochemical and Genetic Approaches for Target Validation

While this compound is known to bind DNA, validating that this interaction is solely responsible for its therapeutic effect—and identifying other potential targets—requires rigorous biochemical and genetic approaches. Target validation is the process of demonstrating that modulating a specific molecular target leads to the desired therapeutic outcome. nih.gov

Biochemical Approaches:

Mechanism of Action Studies: These experiments probe the direct effect of the compound on cellular processes. For related diamidines, biochemical studies have shown they interfere with mitochondrial function by targeting kinetoplast DNA, inhibiting topoisomerase II, and depolarizing the mitochondrial membrane potential. mdpi.com A specific technique used to study diamidines in Leishmania involved using click chemistry with EdU (a thymidine (B127349) analogue) to visualize and quantify the inhibition of nuclear and kinetoplast DNA replication, directly demonstrating the compound's effect on its proposed target. nih.gov

Chemical Proteomics: This approach uses the small molecule as a "bait" to pull down its direct binding partners from a complex cell lysate, which are then identified by mass spectrometry. This can uncover unexpected "off-target" effects or entirely new mechanisms of action.

Genetic Approaches:

Gene Knockout/Knockdown: Systematically removing or reducing the expression of specific genes (e.g., via CRISPR/Cas9 or RNAi) can identify which proteins are essential for the drug's activity. nih.gov If knocking out a specific DNA repair enzyme, for example, makes a cell hypersensitive to this compound, it provides strong evidence that the drug's mechanism involves causing DNA damage that this enzyme would normally fix.

Haploid Genetic Screens: Using cells with only one copy of each gene (haploid), researchers can perform genome-wide loss-of-function screens to identify genes whose inactivation confers either sensitivity or resistance to a drug. nih.gov This powerful, unbiased approach can reveal novel targets and resistance pathways.

These validation strategies are essential for fully understanding how this compound works and for predicting potential resistance mechanisms, ultimately guiding its more effective clinical use.

Q & A

How to design a hypothesis-driven research question for investigating Hydroxystilbamide’s biological activity?

Basic Research Focus

A well-formulated research question should isolate specific variables (e.g., concentration-dependent effects, molecular targets) while ensuring feasibility within experimental constraints. For example:

- “How does this compound modulate [specific pathway] in [cell type/model], and what is the concentration threshold for observable activity?”

Methodological Guidance : - Use a narrow scope to balance depth and manageability .

- Ensure testability by defining measurable outcomes (e.g., IC50, protein expression levels) and controls .

- Validate novelty through systematic literature reviews to avoid redundancy .

What protocols ensure accurate characterization of this compound’s physicochemical properties?

Basic Research Focus

Characterization should include spectral data (NMR, MS), purity assays (HPLC), and solubility/stability profiling.

Methodological Guidance :

- Follow IUPAC guidelines for compound naming and structural verification .

- Report melting points, partition coefficients (logP), and spectral peaks with error margins .

- Cross-validate results with orthogonal techniques (e.g., X-ray crystallography for crystallinity) .

How to resolve contradictions in this compound’s reported efficacy across studies?

Advanced Research Focus

Discrepancies may arise from variations in assay conditions, solvent systems, or cell line heterogeneity.

Methodological Guidance :

- Replicate experiments under standardized conditions (e.g., pH, temperature, vehicle controls) .

- Conduct meta-analyses to identify confounding variables (e.g., batch-to-batch compound variability) .

- Use sensitivity analyses to quantify the impact of methodological differences on outcomes .

What experimental frameworks are optimal for studying this compound’s structure-activity relationships (SAR)?

Advanced Research Focus

SAR studies require systematic structural modifications (e.g., substituent additions, stereochemical changes) paired with activity assays.

Methodological Guidance :

- Design analog libraries with incremental changes to isolate critical functional groups .

- Employ computational modeling (e.g., molecular docking) to predict binding affinities before synthesis .

- Validate hypotheses using dose-response curves and competitive inhibition assays .

How to enhance reproducibility in this compound synthesis protocols?

Basic Research Focus

Reproducibility hinges on granular procedural details and quality control.

Methodological Guidance :

- Document reaction conditions (catalyst loading, solvent purity) and purification steps (e.g., column gradients) .

- Provide raw spectral data and chromatograms in supplementary materials .

- Share batch-specific anomalies (e.g., polymorphic forms) that may affect downstream applications .

What statistical methods are robust for analyzing this compound’s in vitro dose-response data?

Advanced Research Focus

Non-linear regression models (e.g., Hill equation) are standard for deriving IC50/EC50 values.

Methodological Guidance :

- Use three biological replicates with technical triplicates to account for variability .

- Apply ANOVA or Student’s t-tests for group comparisons, adjusting for multiple comparisons .

- Report confidence intervals and effect sizes to contextualize significance .

How to formulate hypotheses for this compound’s metabolic stability in preclinical models?

Advanced Research Focus

Hypotheses should integrate enzyme kinetics (CYP450 isoforms) and tissue-specific clearance rates.

Methodological Guidance :

- Use hepatic microsomal assays to predict phase I metabolism .

- Correlate in vitro half-life data with in vivo pharmacokinetic studies .

- Prioritize metabolites for structural identification via LC-MS/MS .

What validation strategies confirm this compound’s target engagement in cellular assays?

Advanced Research Focus

Combine genetic (e.g., CRISPR knockdown) and pharmacological (e.g., competitive inhibitors) approaches.

Methodological Guidance :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.